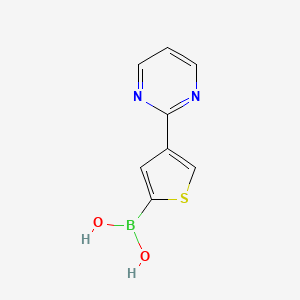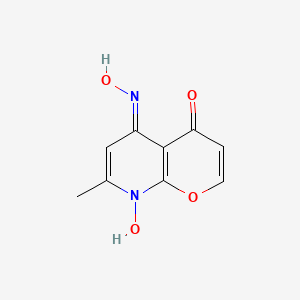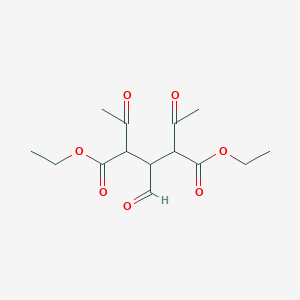![molecular formula C23H30N2O2S B14078983 1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linarotene is a synthetic compound with the molecular formula C23H30N2O2S. It is known for its keratolytic properties, which means it helps in the shedding of the outer layer of the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Linarotene can be synthesized through a multi-step process involving the reaction of ethanone with a methylsulfonylphenyl hydrazone. The key steps in the synthesis include:
Formation of the hydrazone: This involves the reaction of ethanone with a methylsulfonylphenyl hydrazine under acidic conditions.
Cyclization: The hydrazone undergoes cyclization to form the tetramethyl-tetralin derivative.
Final coupling: The tetramethyl-tetralin derivative is then coupled with the ethanone derivative to form Linarotene.
Industrial Production Methods
Industrial production of Linarotene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Linarotene undergoes several types of chemical reactions, including:
Oxidation: Linarotene can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Linarotene can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying cell signaling pathways.
Medicine: Explored for its keratolytic properties and potential use in treating skin conditions.
Industry: Used in the development of new materials and as an additive in various industrial processes .
Mechanism of Action
Linarotene exerts its effects through several mechanisms:
Keratolytic Action: It helps in the shedding of the outer layer of the skin by breaking down keratin.
Molecular Targets: Linarotene targets specific proteins involved in cell signaling pathways, leading to changes in cellular processes.
Pathways Involved: It affects pathways related to cell proliferation, differentiation, and apoptosis
Comparison with Similar Compounds
Linarotene is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Lanreotide: A somatostatin analog used for treating acromegaly and neuroendocrine tumors.
Linaclotide: A guanylate cyclase-C agonist used for treating constipation-related conditions.
Other Carotenoid Derivatives: Compounds with similar structures but different functional groups and properties .
Properties
IUPAC Name |
4-methylsulfonyl-N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-16(24-25-18-8-10-19(11-9-18)28(6,26)27)17-7-12-20-21(15-17)23(4,5)14-13-22(20,2)3/h7-12,15,25H,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRBTTOECAZCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869750 |
Source


|
| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14078902.png)


![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)


![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
